Oral Onset of Bronchodilation: Metaproterenol 20 mg Achieves Greater Bronchodilation at 30 Minutes vs. Albuterol 4 mg and Terbutaline 5 mg
In a randomized, double-blind, crossover study of 20 moderate-to-severe asthmatic patients, oral metaproterenol sulfate 20 mg produced a greater degree of bronchodilation than oral albuterol 4 mg and oral terbutaline sulfate 5 mg at 30 minutes post-dose, demonstrating a more rapid onset of action via the oral route [1]. However, albuterol and terbutaline exhibited a duration of action of at least 8 hours and produced significantly greater bronchodilation than metaproterenol from 6 to 8 hours post-dose. This temporal profile suggests metaproterenol may be uniquely suited for as-needed oral dosing scenarios where rapid relief is prioritized over sustained duration, while albuterol or terbutaline would be preferred where dosing frequency minimization is the objective [1].
| Evidence Dimension | Degree of bronchodilation at 30 minutes post-oral-dose (FEV1 improvement relative to baseline) |
|---|---|
| Target Compound Data | Metaproterenol sulfate 20 mg: greater bronchodilation than both albuterol 4 mg and terbutaline 5 mg at 30 minutes (quantified as statistically significant superiority at the 0.5-hour timepoint) |
| Comparator Or Baseline | Albuterol 4 mg and terbutaline 5 mg: lower bronchodilation at 30 minutes; both produced significantly greater bronchodilation than metaproterenol from 6 to 8 hours |
| Quantified Difference | Metaproterenol superior at 30 minutes; albuterol and terbutaline superior from 6–8 hours (duration ≥8 hours for comparators vs. declining effect for metaproterenol after 6 hours) |
| Conditions | Randomized, double-blind, crossover study; 20 moderate-to-severe asthmatics; oral administration; FEV1 and cardiopulmonary parameters measured over 8 hours |
Why This Matters
When rapid oral bronchodilation is required (e.g., as-needed rescue without inhalation access), metaproterenol's faster onset versus albuterol/terbutaline is a quantifiable differentiation criterion for clinical protocol design or head-to-head pharmacological studies.
- [1] Wolfe JD, Yamate M, Biedermann AA, Chu TJ. Comparison of the acute cardiopulmonary effects of oral albuterol, metaproterenol, and terbutaline in asthmatics. JAMA. 1985 Apr 12;253(14):2068-72. PMID: 3974097. View Source
